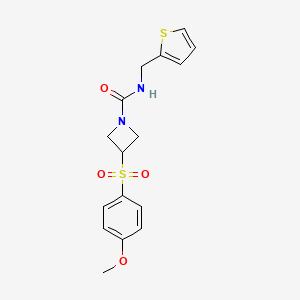
3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism and Pharmacokinetics Research has extensively studied the metabolism and pharmacokinetics of various compounds, focusing on their absorption, distribution, metabolism, and excretion (ADME) characteristics in human subjects. For example, the metabolism and disposition of certain receptor agonists have been elucidated, highlighting the roles of specific metabolic pathways and the involvement of enzyme-mediated transformations (Shaffer et al., 2008). Another study investigated the pharmacological interaction between MDMA and paroxetine, revealing insights into metabolic interactions and pharmacokinetic changes (Farré et al., 2007).
Diagnostic and Therapeutic Applications Compounds similar to the one have been evaluated for their therapeutic applications in various medical conditions. For instance, the efficacy of glibenclamide in managing myocardial ischemic ventricular arrhythmias highlights the therapeutic potential of sulfonylurea derivatives in cardiovascular diseases (Cacciapuoti et al., 1991). Additionally, novel radiopharmaceuticals have been developed for non-invasive imaging of cancer metabolism, illustrating the use of sulfonamide derivatives in diagnostic imaging (Patel et al., 2019).
Xenobiotic Metabolism and Detoxification Studies have also explored the role of similar compounds in xenobiotic metabolism and detoxification pathways. For example, research on Parkinson's disease patients has suggested a deficiency in detoxication pathways involving sulfur metabolism, indicating the importance of sulfonyl and sulfonamide groups in the metabolism of xenobiotics (Steventon et al., 1989).
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-12-4-6-14(7-5-12)24(20,21)15-10-18(11-15)16(19)17-9-13-3-2-8-23-13/h2-8,15H,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUKNUNPXARPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

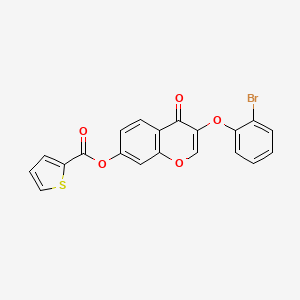
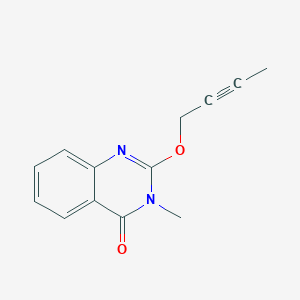
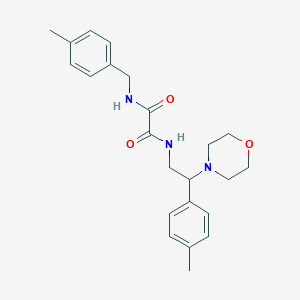
![5-(4-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591195.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2591196.png)
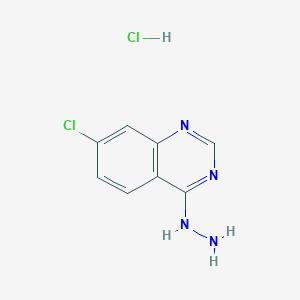
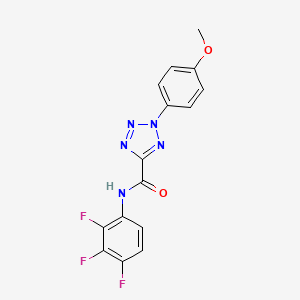

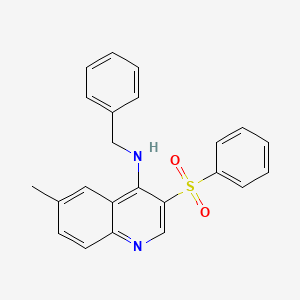


![9-(4-fluorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591209.png)

